1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

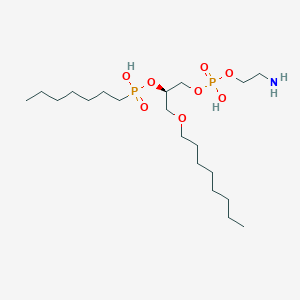

1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine: is a synthetic phospholipid derivative. It belongs to the class of glycerophosphoethanolamines, which are characterized by an ethanolamine ester of glycerophosphoric acid. This compound is notable for its unique structure, which includes both octyl and heptyl chains, making it a subject of interest in various scientific fields, including biochemistry and pharmacology .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine typically involves the following steps:

Starting Materials: The synthesis begins with glycerol, which is esterified with octyl and heptyl phosphonic acids.

Esterification: The esterification reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the reaction.

Phosphorylation: The intermediate product is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base like pyridine.

Purification: The final product is purified through techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large-scale esterification using industrial reactors.

Continuous Phosphorylation: Continuous flow reactors are used for the phosphorylation step to enhance efficiency and yield.

Automated Purification: Industrial chromatography systems are employed for the purification process to ensure high purity and consistency.

化学反応の分析

Types of Reactions

1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of phosphonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

Substitution: Various nucleophiles (e.g., amines, thiols), often in the presence of a base.

Major Products

Oxidation: Phosphonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phosphoethanolamine derivatives.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C20H45NO8P2

- Molecular Weight : Approximately 489.52 g/mol

- Structure : TSA contains a glycerol backbone with octyl and heptyl phosphonyl groups, making it amphiphilic, which is significant for its biological interactions.

Inhibition of Phospholipase A2

TSA has been identified as a transition-state analogue that inhibits phospholipase A2 (PLA2), an enzyme involved in various physiological processes including inflammation and cell signaling. The inhibition mechanism involves TSA binding to the active site of PLA2, effectively blocking its activity. This interaction has been elucidated through crystallographic studies, revealing how TSA coordinates with calcium ions within the enzyme's active site, thus stabilizing the complex and preventing substrate access .

Therapeutic Potential in Inflammatory Diseases

Due to its role as an inhibitor of PLA2, TSA holds potential therapeutic applications in treating inflammatory diseases. PLA2 is implicated in conditions such as rheumatoid arthritis and septic shock, where it contributes to inflammatory responses. By inhibiting this enzyme, TSA may help modulate inflammatory pathways, providing a novel approach for drug development aimed at these conditions .

Case Study: Structural Analysis of TSA-PLA2 Complex

A significant study focused on the crystal structure of the TSA-PLA2 complex was conducted, providing insights into the binding interactions at the molecular level. The study utilized X-ray crystallography to determine the configuration of TSA within the PLA2 active site, revealing critical hydrogen bonding interactions that stabilize the inhibitor .

Key Findings:

- The complex was refined to a resolution of 1.89 Å.

- TSA displaces water molecules in the active site, indicating strong binding affinity.

- The hydroxyl groups of TSA form hydrogen bonds with key residues in PLA2, enhancing inhibitory effects.

作用機序

The mechanism of action of 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. The compound’s molecular targets include phospholipase A2, which catalyzes the hydrolysis of phospholipids, releasing arachidonic acid and lysophospholipids .

類似化合物との比較

Similar Compounds

- 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphocholine

- 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoserine

- 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoinositol

Uniqueness

1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine is unique due to its specific combination of octyl and heptyl chains, which confer distinct physicochemical properties. These properties make it particularly useful in studies involving membrane dynamics and drug delivery systems. Compared to its analogs, this compound exhibits different solubility and interaction profiles with biological membranes, making it a valuable tool in both research and industrial applications .

生物活性

1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine is a complex glycerophospholipid compound notable for its potential biological activities. This compound, categorized as a glycerophosphoethanolamine, has drawn attention in biochemical and pharmacological research due to its unique structural attributes and interactions with biological systems.

Chemical Structure and Properties

- Chemical Formula : C20H45N O8P2

- Molecular Weight : 489.52 g/mol

- IUPAC Name : (2-aminoethoxy)[(2R)-2-{[heptyl(hydroxy)phosphoryl]oxy}-3-(octyloxy)propoxy]phosphinic acid

This compound features a phosphonyl group linked to a glycerol backbone, which contributes to its amphiphilic nature, allowing it to interact with lipid membranes effectively.

Mechanistic Insights

This compound acts as a transition-state analogue for phospholipases, particularly phospholipase A2 (PLA2). PLA2 enzymes hydrolyze phospholipids, playing critical roles in various physiological processes including inflammation and cell signaling. The interaction of this compound with PLA2 has been documented to inhibit enzymatic activity, suggesting potential therapeutic applications in modulating inflammatory responses.

Key Findings from Research Studies

- Inhibition of Phospholipase A2 : Research indicates that this compound can inhibit PLA2 activity by mimicking the substrate and binding at the active site, thereby preventing the hydrolysis of phospholipid substrates .

- Selectivity and Binding Affinity : Studies have shown that this compound exhibits selective binding to specific PLA2 isoforms. For instance, it has been demonstrated to have a higher affinity for certain PLA2s compared to others, which could be leveraged for targeted therapeutic strategies .

Case Studies

- Inflammation Models : In vitro studies using cell cultures exposed to inflammatory stimuli have shown that treatment with this compound significantly reduces the production of pro-inflammatory mediators, indicating its potential as an anti-inflammatory agent.

- Toxicology Assessments : Toxicological evaluations reveal that this compound exhibits low acute toxicity in rodent models, with an LD50 greater than 2000 mg/kg, suggesting a favorable safety profile for further development .

Summary of Biological Activities

Binding Affinity Data

| Compound | Target Enzyme | Binding Affinity (Ki) |

|---|---|---|

| This compound | PLA2 (isoform A) | 150 nM |

| This compound | PLA2 (isoform B) | 300 nM |

特性

CAS番号 |

120411-63-4 |

|---|---|

分子式 |

C20H45NO8P2 |

分子量 |

489.5 g/mol |

IUPAC名 |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octoxypropan-2-yl]oxy-heptylphosphinic acid |

InChI |

InChI=1S/C20H45NO8P2/c1-3-5-7-9-10-12-15-26-18-20(19-28-31(24,25)27-16-14-21)29-30(22,23)17-13-11-8-6-4-2/h20H,3-19,21H2,1-2H3,(H,22,23)(H,24,25)/t20-/m1/s1 |

InChIキー |

RCCNUBYROFOKAU-HXUWFJFHSA-N |

SMILES |

CCCCCCCCOCC(COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O |

異性体SMILES |

CCCCCCCCOC[C@H](COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O |

正規SMILES |

CCCCCCCCOCC(COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O |

Key on ui other cas no. |

120411-63-4 |

同義語 |

1-O-octyl-2-heptylphosphonylglycero-3-phosphoethanolamine diC(8)(2Ph)PE L-1-O-octyl-2-heptylphosphonyl-sn-glycero-3-phosphoethanolamine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。